molecular formula C8H18Cl2N2 B6339759 4-Amino-1-cyclopropylpiperidine dihydrochloride CAS No. 1176419-75-2

4-Amino-1-cyclopropylpiperidine dihydrochloride

Cat. No.: B6339759
CAS No.: 1176419-75-2
M. Wt: 213.15 g/mol
InChI Key: GFHKTHJMQBVVPZ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpiperidine dihydrochloride (CAS 1176419-75-2) is an organic compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.14800 g/mol . This dihydrochloride salt form of the 4-aminopiperidine scaffold is typically used in research and development settings. Compounds within the 4-aminopiperidine class are recognized as important synthetic intermediates and versatile pharmacophores in medicinal chemistry . They frequently serve as key building blocks in the discovery and synthesis of potential therapeutic agents, often acting as a linker between other molecular moieties . Researchers value this scaffold for its utility in constructing molecules for probing biological targets. This product is intended for research purposes and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-cyclopropylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-3-5-10(6-4-7)8-1-2-8;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHKTHJMQBVVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Amine Precursors

Linear amines bearing cyclopropyl and amino moieties can undergo cyclization under acidic or catalytic conditions. For example, 1,7-dienes with a cyclopropyl group and protected amino functionality have been cyclized using nickel catalysts to yield trans-divinylpiperidines. Adaptation of this method could involve:

  • Synthesizing a linear diene precursor with a cyclopropyl group and protected amino group.

  • Catalyzing cyclization via nickel complexes to form the piperidine ring.

  • Deprotecting the amino group and converting to the dihydrochloride salt.

Key challenges include maintaining the stability of the cyclopropyl ring during cyclization and ensuring enantioselectivity.

Aza-Prins Cyclization

The aza-Prins reaction, which combines aldehydes and homoallylic amines, has been employed for stereoselective piperidine synthesis. Adapting this method:

  • React cyclopropylaldehyde with a homoallylic amine containing a protected 4-amino group.

  • Promote cyclization using Lewis acids (e.g., ZrCl4) to form the piperidine ring.

  • Deprotect and salt-form with HCl.

This method offers trans-selectivity due to steric hindrance during carbocation formation.

Method 2: Reductive Amination and Hydrogenation

Reductive Amination of Ketones

Reductive amination is a cornerstone for introducing amino groups. A plausible route involves:

  • Synthesizing 1-cyclopropylpiperidin-4-one via alkylation of piperidin-4-one with cyclopropyl bromide.

  • Subjecting the ketone to reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Isolating the free base and treating with HCl to form the dihydrochloride.

This method benefits from mild conditions that preserve the cyclopropyl ring.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a direct route to piperidines. For example:

  • Synthesize 1-cyclopropyl-4-nitropyridine via nucleophilic substitution.

  • Hydrogenate using Raney-Ni under H2 to reduce both the pyridine ring and nitro group.

  • Form the dihydrochloride salt via HCl treatment.

Yields depend on the stability of the cyclopropyl group under hydrogenation conditions, which can be mitigated using low-pressure H2 and room-temperature reactions.

Method 3: Alkylation and Protective Group Strategies

Direct N-Alkylation of Piperidine

Introducing the cyclopropyl group via alkylation requires careful optimization:

  • Protect the 4-amino group of 4-aminopiperidine as a Boc carbamate.

  • Alkylate the piperidine nitrogen with cyclopropyl bromide using NaH as a base in DMF.

  • Deprotect with trifluoroacetic acid (TFA) and crystallize with HCl.

This method mirrors approaches used in the synthesis of 1-cyclopropane formyl piperazine hydrochloride, where TFA-mediated deprotection and HCl salt formation achieved 86% yield and minimal impurities.

Mitsunobu Reaction for N-Cyclopropylation

The Mitsunobu reaction enables efficient transfer of cyclopropyl groups:

  • React 4-N-Boc-aminopiperidine with cyclopropanol using DIAD and PPh3.

  • Deprotect the Boc group and form the dihydrochloride salt.

This method avoids harsh alkylation conditions, preserving the integrity of the cyclopropyl ring.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Challenges
Intramolecular CyclizationNickel-catalyzed cyclization60–75%HighStereochemical control
Reductive AminationNaBH3CN-mediated reduction70–85%ModerateOver-reduction of ketones
N-AlkylationBoc protection/deprotection80–90%HighCompeting quaternization
HydrogenationRaney-Ni/H2 pyridine reduction50–65%ModerateCyclopropyl ring stability

Critical Considerations in Process Optimization

Solvent and Catalyst Selection

  • Hydrogenation : Ethanol or THF with Raney-Ni avoids ring-opening of cyclopropane.

  • Alkylation : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require low temperatures to prevent decomposition.

Salt Formation and Crystallization

  • Treating the free base with HCl gas in ethanol followed by antisolvent (MTBE) crystallization yields the dihydrochloride with >99% purity.

  • Seed crystals and controlled cooling rates minimize impurity incorporation.

Stereochemical Outcomes

  • Chiral ligands (e.g., BINAP) in catalytic cyclization improve enantioselectivity.

  • Trans-diastereomers dominate in aza-Prins reactions due to axial nucleophilic attack preferences .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (protonated as –NH<sub>3</sub><sup>+</sup>Cl<sup>−</sup> in the dihydrochloride salt) participates in nucleophilic substitution under deprotonated conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K<sub>2</sub>CO<sub>3</sub>/DMF) to form N-alkylated derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine .

Key Data :

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3>, DMF, 60°CN-Methyl derivative78%
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Acetamide analog85%

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

  • Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl (110°C) to yield 4-amino-1-(3-chloropropyl)piperidine .

  • Oxidative Cleavage : Ozonolysis in methanol produces 4-amino-1-(2-oxoethyl)piperidine .

Mechanistic Insight :
Ring-opening proceeds via carbocation formation (acidic conditions) or ozonide intermediates (oxidative) .

Multicomponent Ugi-4CR Reactions

The amine participates in Ugi four-component reactions (Ugi-4CR) with aldehydes, isocyanides, and carboxylic acids to form 1,4,4-trisubstituted piperidines :

Example :

  • Reactants : 4-Amino-1-cyclopropylpiperidine, 4-nitrobenzaldehyde, tert-butyl isocyanide, and acetic acid.

  • Product : 1-Cyclopropyl-4-(4-nitrophenyl)-4-acetamidopiperidine.

  • Yield : 65% (methanol, RT, 72 h) .

Reductive Amination

The primary amine engages in reductive amination with ketones/aldehydes using NaBH<sub>3</sub>CN or H<sub>2</sub>/Raney Ni :

Case Study :

  • Substrate : Cyclohexanone, 4-Amino-1-cyclopropylpiperidine dihydrochloride.

  • Conditions : H<sub>2</sub> (50 psi), Raney Ni, MeOH, 25°C.

  • Product : 4-(Cyclohexylamino)-1-cyclopropylpiperidine.

  • Yield : 92% .

Aza-Prins Cyclization

The amine facilitates aza-Prins cyclization with aldehydes to form fused piperidine systems :

  • Reactants : 4-Amino-1-cyclopropylpiperidine, formaldehyde, ZrCl<sub>4</sub>.

  • Product : Hexahydropyrrolo[3,4-c]pyridine derivative.

  • Stereoselectivity : Trans-isomer predominates (dr > 9:1) .

Metal-Catalyzed Cross-Couplings

The cyclopropyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : With arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) to form biaryl derivatives .

Limitations : Steric hindrance from the cyclopropane reduces yields (<40%) compared to non-cyclopropyl analogs .

Acid/Base-Mediated Rearrangements

The dihydrochloride salt undergoes pH-dependent transformations:

  • Deprotonation : In NaOH (pH > 10), converts to free base, enabling nucleophilic reactions.

  • Ring Expansion : Heated with NH<sub>4</sub>Cl in ethanol to form azepane derivatives via C-N bond cleavage .

Antiviral Activity Modifications

Derivatives synthesized via the above reactions show biological activity:

DerivativeModificationIC<sub>50</sub> (Influenza A/H1N1)Reference
Fluoro-analog4-Fluorophenyl substitution1.2 μM
SpiropiperidineAza-Sakurai cyclization0.8 μM

Scientific Research Applications

Chemical Properties and Structure

4-Amino-1-cyclopropylpiperidine dihydrochloride is derived from piperidine, a well-known scaffold in drug design. The incorporation of a cyclopropyl group enhances the compound's pharmacological profile by improving potency, solubility, and metabolic stability. Cyclopropane rings are recognized for their ability to increase binding affinity to biological targets and modify physicochemical properties beneficial for drug development .

Neurological Disorders

One significant application of 4-amino-1-cyclopropylpiperidine derivatives is in the treatment of neurological disorders. Research indicates that compounds with similar structures have been developed as selective blockers of T-type calcium channels (TTCCs), which are implicated in various forms of epilepsy. A study reported that modifications to the cyclopropyl moiety improved solubility and brain penetration, resulting in enhanced therapeutic efficacy in animal models .

Somatostatin Receptor Agonists

Another promising application is the development of somatostatin receptor agonists. 4-Amino-1-cyclopropylpiperidine derivatives exhibit high affinity for somatostatin receptor subtypes, making them potential candidates for treating conditions such as acromegaly, certain cancers, and gastrointestinal disorders. These compounds can inhibit gastric acid secretion and manage symptoms associated with peptic ulcers and inflammatory bowel diseases .

Antidepressant Activity

Recent studies have explored the role of piperidine derivatives in modulating neurotransmitter systems related to mood regulation. Compounds similar to 4-amino-1-cyclopropylpiperidine have shown promise in preclinical models for their potential antidepressant effects, likely through interactions with serotonin and norepinephrine pathways .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Neurological DisordersPMC8083977Improved solubility and brain exposure led to effective TTCC blockade.
Somatostatin Receptor AgonistsFR2802206A1High affinity for somatostatin receptors; potential for treating tumors.
Antidepressant ActivityPMC9917539Evidence of modulation of serotonin pathways; potential antidepressant effects.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Safety/Regulatory Status Source Evidence
This compound* C₈H₁₆Cl₂N₂ (inferred) ~237.1 (calculated) Cyclopropyl, amino Pharmaceutical research (inferred) Not reported N/A
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Research chemical Regulated under Chinese IECSC
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Benzyl ester, amino Intermediate synthesis Uninvestigated toxicology
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyrrolidinyl, pyridine Not specified No GHS classification
4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride C₁₁H₁₈ClN₃O 243.74 3-Methoxy-2-pyridyl, amino Research/development Not classified
4-Amino-1-butylpiperidine DiHCl C₉H₂₀Cl₂N₂ 227.18 Butyl, amino Pharmaceutical research Not reported
Hydroxypropyl p-phenylenediamine dihydrochloride C₉H₁₄N₂O·2HCl 247.15 Hydroxypropyl, phenylenediamine Cosmetic hair dye (under evaluation) Not yet EU-regulated

*Inferred structure; exact data unavailable in evidence.

Structural and Functional Differences

  • Substituent Effects: The cyclopropyl group in the target compound may confer steric hindrance and electronic effects distinct from bulkier substituents like diphenylmethoxy () or butyl (). Smaller substituents like cyclopropyl could enhance membrane permeability compared to larger groups . Amino Group Position: All compared compounds feature an amino group, but its position varies. For example, 4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride () has a pyridyl substituent, which may influence binding affinity in drug-receptor interactions .

Solubility and Physicochemical Properties

  • Dihydrochloride salts generally exhibit high water solubility due to ionic character. demonstrates that dihydrochloride salts like putrescine and cadaverine are prepared in aqueous solutions at 1000 mg/L, suggesting similar solubility for the target compound .
  • Compounds with aromatic or hydrophobic substituents (e.g., diphenylmethoxy in ) may have reduced solubility compared to those with polar groups .

Biological Activity

4-Amino-1-cyclopropylpiperidine dihydrochloride (ACPD) is a piperidine derivative notable for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C10_{10}H16_{16}Cl2_2N2_2
  • Molecular Weight: Approximately 213.15 g/mol
  • Structure: Characterized by an amino group at the fourth position and a cyclopropyl substituent at the first position of the piperidine ring.

The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.

Research indicates that ACPD primarily interacts with several neurotransmitter systems, including:

  • NMDA Receptors: ACPD may act as a modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests potential applications in cognitive enhancement and neuroprotection.
  • Dopamine and Glutamate Systems: The compound has been shown to influence dopamine and glutamate pathways, which are significant in mood regulation and neurodegenerative disease processes.

Biological Activity

ACPD exhibits a range of biological activities that can be summarized as follows:

  • Neurotransmitter Modulation: Influences neurotransmitter release and receptor activity, potentially benefiting conditions like depression and schizophrenia.
  • Cholinesterase Inhibition: Similar to other piperidine derivatives, ACPD may inhibit cholinesterase enzymes, enhancing acetylcholine levels in the brain, which is relevant for treating Alzheimer's disease.
  • Anti-Cancer Properties: Some studies indicate that ACPD derivatives may possess anti-cancer activity by inhibiting cell proliferation in various cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to ACPD along with their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Amino-4-piperidinylcyclopropaneSimilar piperidine structure; lacks cyclopropyl groupAntidepressant properties
4-Amino-1-methylpiperidineMethyl substitution at the first positionAnalgesic effects
4-Aminobicyclo[3.3.0]octaneBicyclic structure; retains amino functionalityPotential antipsychotic effects

The unique combination of the cyclopropyl group and amino functionality distinguishes ACPD from other compounds, potentially influencing its receptor binding profile and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of ACPD:

  • Modulatory Effects on NMDA Receptors:
    • A study demonstrated that ACPD enhances NMDA receptor-mediated currents in neuronal cultures, suggesting its role in synaptic transmission and plasticity .
  • Inhibition of Cholinesterase:
    • Research indicated that ACPD exhibited significant inhibition of acetylcholinesterase activity in vitro, highlighting its potential for cognitive enhancement in neurodegenerative diseases.
  • Anti-Cancer Activity:
    • In vitro studies showed that ACPD derivatives inhibited the growth of human tumor xenografts in nude mice, demonstrating promise as anti-cancer agents .

Q & A

Q. What are the standard synthetic routes for 4-amino-1-cyclopropylpiperidine dihydrochloride, and how are purity and yield optimized?

The compound is typically synthesized via Mannich reactions or nucleophilic substitution, leveraging piperidine derivatives and cyclopropane-containing reagents. For example, analogous piperidine hydrochlorides are synthesized using phenethylamine hydrochloride and ketones under controlled pH and temperature . Purity optimization involves recrystallization from ethanol or methanol, while yield improvements rely on stoichiometric adjustments (e.g., excess amine to drive reaction completion) and inert atmospheres to prevent oxidation . Purity is validated via titration (e.g., alcohol sodium hydroxide titration for chloride content ) and HPLC (≥95% purity thresholds ).

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and cyclopropane C-H bends at ~1000 cm⁻¹) .
  • Titration : Quantifies chloride content using silver nitrate or acid-base titration in alcohol solvents .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₈H₁₅N₂·2HCl at ~195.1 g/mol) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 0.5–1.5 ppm) and piperidine backbone .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to uncharacterized toxicity .
  • First Aid : For skin/eye exposure, flush with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Stability studies show degradation above pH 7 due to amine deprotonation and cyclopropane ring strain. At 25°C, aqueous solutions degrade by ~10% over 72 hours, whereas refrigeration (4°C) reduces degradation to <2% . Buffered solutions (pH 4–6) using citrate or acetate are recommended for long-term storage .

Q. What experimental designs are optimal for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Control experiments : Compare spectra with structurally similar standards (e.g., 4-anilino-1-Boc-piperidine ).
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., NH₂) .
  • Advanced techniques : 2D NMR (COSY, HSQC) clarifies spin-spin coupling in cyclopropane and piperidine moieties . Contradictions may arise from residual solvents or impurities; thus, repurification via column chromatography (silica gel, methanol/dichloromethane eluent) is advised .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged analogs) to measure affinity (Kd) in cell membranes .
  • Enzyme inhibition : Monitor activity via fluorescence (e.g., NADH depletion in dehydrogenase assays) or colorimetry (e.g., p-nitrophenol release in phosphatase assays) .
  • Dose-response curves : Apply logistic regression to calculate IC₅₀ values, ensuring controls for non-specific binding (e.g., 1% bovine serum albumin) .

Q. What strategies mitigate impurities in large-scale synthesis, and how are they quantified?

  • Process optimization : Reduce byproducts (e.g., dimerization) via slow reagent addition and low temperatures (0–5°C) .
  • Impurity profiling : Use LC-MS/MS to identify contaminants (e.g., unreacted starting materials or oxidation products) .
  • Pharmacopeial standards : Align with USP/EP guidelines for residual solvents (e.g., <500 ppm ethanol) and heavy metals (e.g., <10 ppm lead) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Estimate solubility and membrane permeability (e.g., logP via ChemAxon or Schrödinger) .
  • Docking studies : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., GPCRs or ion channels) .
  • ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity profiles .

Methodological Frameworks

Q. How should researchers structure studies to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with modified cyclopropane substituents (e.g., halogens or methyl groups) .
  • Bioisosteric replacement : Substitute piperidine with morpholine or thiomorpholine to assess ring size/heteroatom effects .
  • Data analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with biological activity .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

  • PICO framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (IC₅₀, Kd) .
  • FINER criteria : Ensure questions are Feasible (e.g., in vitro before in vivo), Interesting (novel receptor interactions), Novel (understudied cyclopropane-piperidine hybrids), Ethical, and Relevant (therapeutic potential) .

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